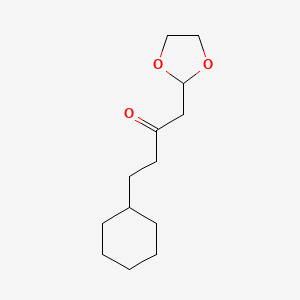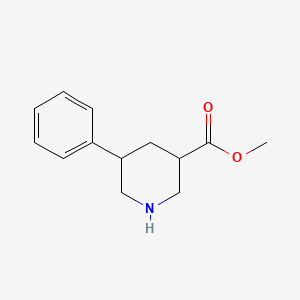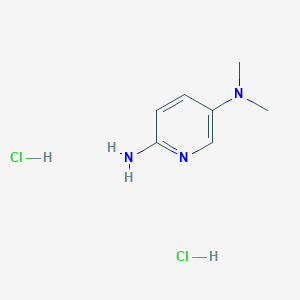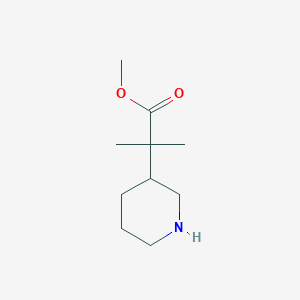
Methyl 2-methyl-2-(piperidin-3-yl)propanoate
Descripción general
Descripción
“Methyl 2-methyl-2-(piperidin-3-yl)propanoate” is a chemical compound with the CAS Number: 861514-06-9 . It has a molecular weight of 185.27 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-methyl-2-(piperidin-3-yl)propanoate” is1S/C10H19NO2/c1-10(2,9(12)13-3)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-methyl-2-(piperidin-3-yl)propanoate” is a liquid at room temperature . It has a molecular weight of 185.27 . The compound is stored at a temperature of -10 .Aplicaciones Científicas De Investigación
Synthesis of Medicinal Compounds
Methyl 2-methyl-2-(piperidin-3-yl)propanoate: is a valuable intermediate in the synthesis of various medicinal compounds. Piperidine, a core structure within this compound, is integral in creating drugs due to its presence in many pharmaceutical classes . The versatility of this compound allows for the development of new medications with potential therapeutic applications.
Pharmacological Research
Piperidine derivatives, including Methyl 2-methyl-2-(piperidin-3-yl)propanoate , are extensively studied for their pharmacological properties. They are present in drugs that exhibit a wide range of biological activities, such as anticancer, antiviral, antimalarial, and anti-inflammatory effects . This makes them a focal point in the discovery of new pharmacophores and drug design.
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives are of significant interest. Studies have shown that certain piperidine compounds can interact with proteins like oxidoreductase, enhancing their antibacterial and antifungal activities . This opens up possibilities for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anti-Inflammatory Applications
Recent research has highlighted the anti-inflammatory potential of piperidine derivatives. Novel compounds synthesized from Methyl 2-methyl-2-(piperidin-3-yl)propanoate have shown promising results in inhibiting inflammation, which is crucial for treating chronic inflammatory diseases .
Solid-Phase Organic Synthesis
This compound serves as a substrate in solid-phase organic synthesis, particularly in the formation of secondary amines . This application is critical in the field of combinatorial chemistry, where rapid synthesis of diverse compounds is required for drug discovery.
One-Pot Functionalization
The structural flexibility of Methyl 2-methyl-2-(piperidin-3-yl)propanoate allows for one-pot functionalization processes. This is particularly useful in organic synthesis, where it can simplify the production of complex molecules by reducing the number of required synthetic steps .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-methyl-2-piperidin-3-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENSNLDBNYVJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCNC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-(piperidin-3-yl)propanoate | |
CAS RN |
861514-06-9 | |
| Record name | methyl 2-methyl-2-(piperidin-3-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



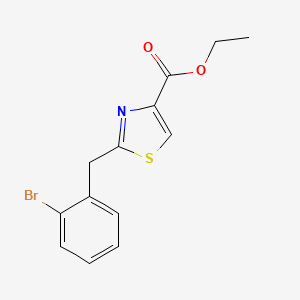
![3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1428427.png)
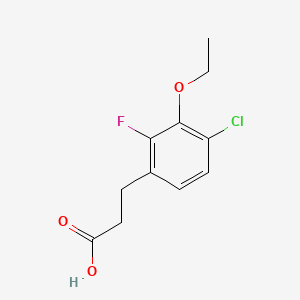
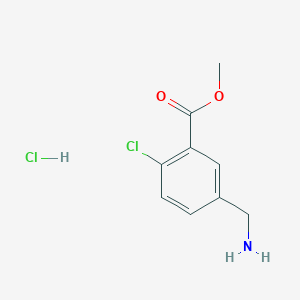
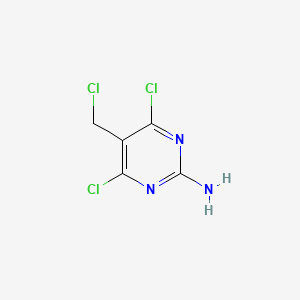
![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)
